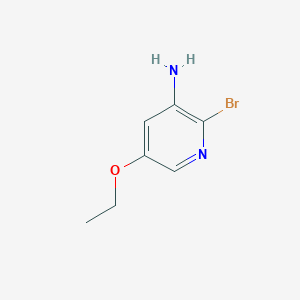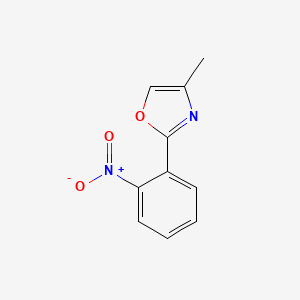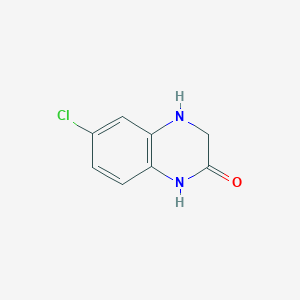
6-Chloro-3,4-dihydroquinoxalin-2(1h)-one
概要
説明
6-Chloro-3,4-dihydroquinoxalin-2(1h)-one, also known as 6-chloro-3,4-dihydroquinoxaline-2-one, is a heterocyclic compound of the quinoxaline family. It has a molecular formula of C8H7ClN2O and a molar mass of 178.6 g/mol. 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one is a colorless solid at room temperature and is soluble in water. It is an important building block in organic synthesis and is used in a variety of applications.
科学的研究の応用
Synthesis and Chemical Properties
- Regioselective Synthesis : 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is utilized in the regioselective synthesis of quinoxaline derivatives. The study by Dobiáš et al. (2017) demonstrates methodologies for producing regioisomeric 3,4-dihydroquinoxalin-2(1H)-ones with high selectivity, which are important in physical and pharmaceutical applications (Dobiáš et al., 2017).
Biological and Medicinal Applications
Antimicrobial Activity : Research by Murugavel et al. (2018) focuses on the synthesis of novel quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one, and evaluates their antimicrobial activities. Their study also includes molecular docking studies to understand the inhibition of specific enzymes (Murugavel et al., 2018).
Antimalarial Efficacy : A study by Rivera et al. (2013) evaluates the antimalarial efficacy of a quinoxalinone derivative on Plasmodium yoelii yoelii, demonstrating its potential as an antimalarial agent (Rivera et al., 2013).
Industrial and Technological Applications
Corrosion Inhibition : Forsal et al. (2010) investigated the use of a quinoxalin-2(1H)-one derivative as a corrosion inhibitor for steel in acidic medium, finding it to be effective with efficiencies around 97% (Forsal et al., 2010).
- apers/visiblelightinduced-csp3–h-activation-bond-forming-akula/fd1ae452dece5a3a95a6bafba98d8f7f/?utm_source=chatgpt).
特性
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXSRNTPHCSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300699 | |
| Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-dihydroquinoxalin-2(1h)-one | |
CAS RN |
89938-22-7 | |
| Record name | MLS002920449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-chloro-3,4-dihydroquinoxalin-2(1H)-one formed?
A1: 6-chloro-3,4-dihydroquinoxalin-2(1H)-one (8a) is not directly synthesized but rather obtained as a photochemical product. The research abstract describes its formation through the irradiation of 7-chloro-4,5-epoxy-5-phenyl-1,3,4–5-tetrahydro-2H-1,4-benzodiazepin-2-one (6a) []. This oxaziridine compound (6a) undergoes a ring contraction reaction upon exposure to light, leading to the formation of 8a [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


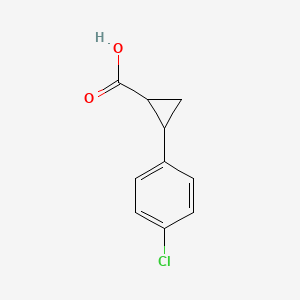

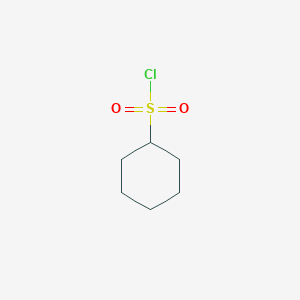
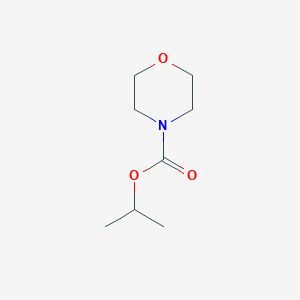
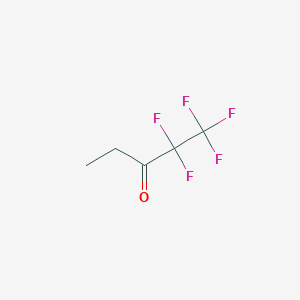

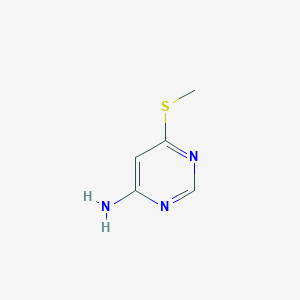


![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)

